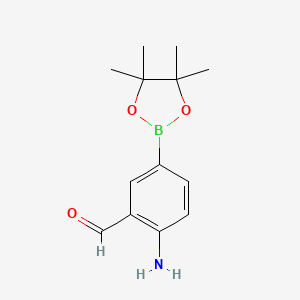

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1319197-32-4) is a boronic ester derivative with the molecular formula C₁₃H₁₈BNO₃ and a molecular weight of 247.1 g/mol. It features an amino group (-NH₂) at the 2-position and a benzaldehyde moiety at the 5-position of the benzene ring, coupled with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry . It is commercially available with 95% purity and stored at +4°C to ensure stability .

Properties

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHBZZZSMLYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of an appropriate precursor. One common method is the reaction of 2-amino-5-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products:

Oxidation: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing targeted therapies for cancer and other diseases. The presence of the dioxaborolane moiety enhances its reactivity and ability to form stable complexes with biological targets.

Case Study:

Research has shown that derivatives of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit promising anticancer activities. For instance, modifications to this compound have led to the development of new inhibitors targeting specific cancer pathways.

Organic Synthesis

Facilitating Complex Molecule Formation:

In organic synthesis, this compound is utilized for constructing complex molecules. Its ability to act as a boron-containing reagent allows chemists to perform various transformations that are essential for synthesizing intricate organic compounds.

Example Reactions:

The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to create biaryl compounds that are important in pharmaceuticals and agrochemicals.

Bioconjugation

Enhancing Drug Delivery Systems:

The compound plays a significant role in bioconjugation processes. It allows researchers to attach biomolecules (like proteins or antibodies) to surfaces or other molecules. This capability is essential for improving drug delivery systems and developing diagnostic tools.

Application in Targeted Therapy:

For example, conjugating this compound with antibodies can enhance the specificity and efficacy of cancer therapies by directing drugs precisely to tumor cells while minimizing side effects.

Material Science

Development of Functionalized Polymers:

In material science, 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used to create functionalized polymers and nanomaterials. These materials can improve the performance of electronic devices and sensors.

Nanomaterial Synthesis:

The incorporation of this compound into nanomaterials has been shown to enhance their electrical properties and stability. This application is particularly relevant in developing advanced materials for electronics and photonics.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis | Used in developing targeted therapies for cancer and other diseases |

| Organic Synthesis | Facilitates complex molecule formation | Participates in Suzuki-Miyaura cross-coupling reactions |

| Bioconjugation | Enhances drug delivery systems | Allows attachment of biomolecules for targeted therapy |

| Material Science | Development of functionalized polymers | Improves performance of electronic devices and sensors |

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The amino group in the target compound acts as an electron-donating group, activating the benzene ring for electrophilic substitution. However, in Suzuki-Miyaura reactions, the boronate ester moiety is the reactive site. Compared to the thiophene derivative (), the target compound’s aromatic system offers less conjugation, making it more suitable for pharmaceutical intermediates than optoelectronic materials. The 3-fluoro analog () exhibits enhanced electrophilicity, accelerating coupling rates but requiring careful handling due to fluorine’s strong electron-withdrawing effects .

Solubility and Stability

The hydroxy derivative () has higher polarity due to the -OH group, improving solubility in polar solvents but increasing sensitivity to moisture and oxidation. In contrast, the target compound’s amino group provides moderate solubility in DMSO and DMF while maintaining stability at +4°C . The pyridine analog () benefits from nitrogen’s lone pair, enhancing coordination with transition metals and stability in aqueous environments .

Biological Activity

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS Number: 77230989) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula: C13H18BNO3

- Molecular Weight: 239.10 g/mol

- IUPAC Name: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant strains of Staphylococcus aureus have been reported between 4–8 µg/mL .

Anticancer Activity

Preliminary research shows that derivatives of this compound may possess anticancer properties:

- Cell Proliferation Inhibition: Compounds with similar structures demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted:

- Covalent Inhibitors: It has been suggested that the dioxaborolane group can facilitate the development of covalent inhibitors targeting specific kinases involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 µg/mL | |

| Anticancer | MDA-MB-231 | IC50 = 0.126 µM | |

| Enzyme Inhibition | Kinases (e.g., PfCLK3) | Potent inhibition |

Pharmacokinetic Properties

In vivo studies have suggested favorable pharmacokinetic profiles for similar compounds:

- Absorption and Distribution: Compounds demonstrated moderate exposure levels in animal models with acceptable toxicity profiles at high doses (e.g., 800 mg/kg) .

Applications in Drug Development

The unique structural features of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde make it a valuable candidate in pharmaceutical development:

- Targeted Therapies: Its potential as a building block for novel drug candidates aimed at treating resistant infections and cancers is under investigation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodology :

- Condensation reactions : React substituted benzaldehyde derivatives with amino-triazoles or similar precursors under reflux in absolute ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours reflux, followed by solvent evaporation and filtration) .

- Debus-Radziszewski reaction : Use aldehydes like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde in a multi-step synthesis, achieving ~76% yield. Key steps include NMR-monitored proton shifts (e.g., δ 13.00 ppm for aldehyde protons) and HRMS validation .

Q. How is the compound characterized to confirm structural integrity and purity?

- Key Techniques :

- 1H NMR : Identify aldehyde protons (δ ~9.5–13.00 ppm), aromatic protons, and borolan-2-yl methyl groups (δ ~1.24 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ observed at 441.09 for C21H21BN2O2S3) .

- Purity assessment : Use GC or HPLC with >95% purity thresholds, as specified in commercial catalogs .

Q. What storage conditions are recommended for this compound?

- Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent boronate ester hydrolysis or aldehyde oxidation .

Advanced Research Questions

Q. How does the boronate group influence Suzuki-Miyaura cross-coupling efficiency in biaryl synthesis?

- Mechanistic Insights :

- The pinacol boronate group enhances stability and reactivity by reducing boronic acid protodeboronation. Optimal conditions include Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, K₂CO₃/Na₂CO₃ bases, and THF/H₂O solvent systems .

- Yield variables : Electron-withdrawing groups (e.g., -NO₂) on coupling partners may reduce efficiency, while electron-donating groups (e.g., -OMe) improve it.

Q. How can low synthetic yields be resolved in large-scale preparations?

- Optimization Strategies :

- Surfactant-assisted synthesis : Add CTAB (cetyltrimethylammonium bromide) to improve solubility in THF/H₂O biphasic systems, increasing yields from 48% to >70% .

- Reaction time/temperature : Extend reflux duration (6–8 hours) and monitor intermediates via TLC .

- Comparative Table :

| Method | Catalyst/Additive | Solvent | Yield | Reference |

|---|---|---|---|---|

| Debus-Radziszewski | None | Ethanol | 76% | |

| CTAB-assisted synthesis | NaOH, CTAB | THF/H₂O | 48–70% |

Q. What computational approaches predict reactivity in cross-coupling or nucleophilic addition reactions?

- DFT Modeling :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzaldehyde ring. The amino group (-NH₂) increases electron density at the ortho/para positions, while the boronate group directs coupling to the meta position .

- Case Study : Compare HOMO-LUMO gaps with non-boronated analogs to explain enhanced Suzuki reactivity .

Q. How do competing side reactions (e.g., aldehyde oxidation) impact synthetic workflows?

- Mitigation Strategies :

- Use anhydrous conditions and oxygen-free environments during reflux to prevent aldehyde → carboxylic acid oxidation .

- Add radical scavengers (e.g., BHT) to suppress boronate ester degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.